![molecular formula C14H21NO2 B1421456 [1-(2-Phenoxyethyl)piperidin-4-yl]methanol CAS No. 10498-11-0](/img/structure/B1421456.png)
[1-(2-Phenoxyethyl)piperidin-4-yl]methanol
描述
[1-(2-Phenoxyethyl)piperidin-4-yl]methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized and studied extensively in recent years.
科学研究应用
[1-(2-Phenoxyethyl)piperidin-4-yl]methanol has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In addition, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of [1-(2-Phenoxyethyl)piperidin-4-yl]methanol is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to interact with various receptors, including dopamine and serotonin receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[1-(2-Phenoxyethyl)piperidin-4-yl]methanol has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of [1-(2-Phenoxyethyl)piperidin-4-yl]methanol is that it is relatively easy to synthesize and purify. In addition, it has been shown to have low toxicity, which makes it a potentially useful compound for in vitro and in vivo studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic effects.
未来方向
There are many potential future directions for research on [1-(2-Phenoxyethyl)piperidin-4-yl]methanol. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer and neurological disorders. Another direction is to investigate its potential use as a chiral auxiliary in asymmetric synthesis. In addition, further studies are needed to fully understand its mechanism of action and to design experiments to investigate its potential therapeutic effects.
属性
IUPAC Name |
[1-(2-phenoxyethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-12-13-6-8-15(9-7-13)10-11-17-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXZJLLXVFDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Phenoxyethyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)


![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
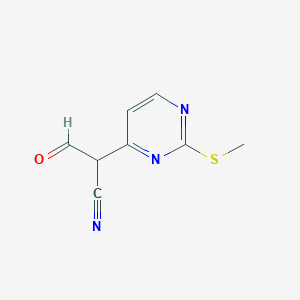
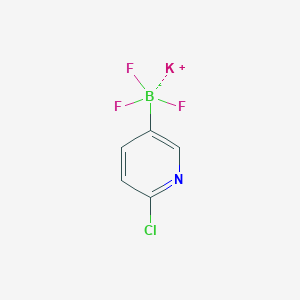
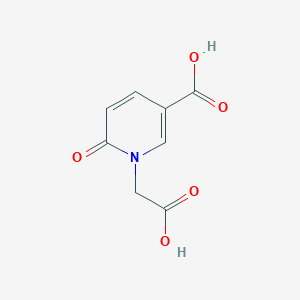
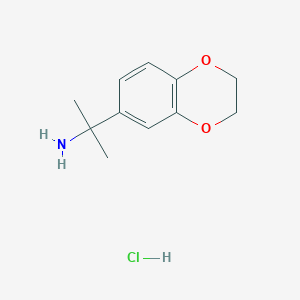
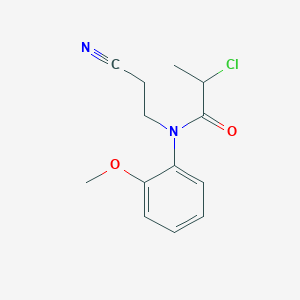

![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
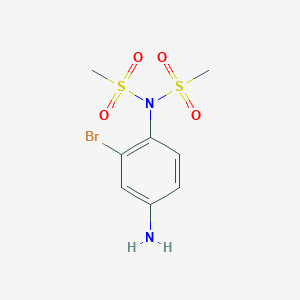
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)
